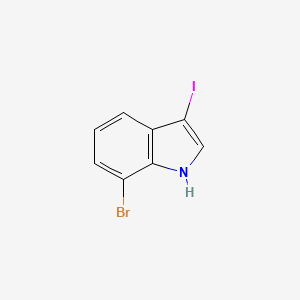

7-Bromo-3-iodo-1H-indole

Descripción general

Descripción

7-Bromo-3-iodo-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes bromination to form 7-bromoindole, followed by iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The iodine substituent at C3 facilitates palladium-catalyzed cross-coupling reactions, while the bromine at C7 offers additional reactivity for sequential modifications.

Suzuki-Miyaura Coupling

The iodine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids under mild conditions. For example:

-

Reaction : 7-Bromo-3-iodo-1H-indole + Phenylboronic acid → 7-Bromo-3-phenyl-1H-indole

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C, 12 h

Sequential Coupling

The bromine at C7 allows further functionalization post-iodine coupling:

text| Step | Reaction | Conditions | Yield | Source | |------|---------------------------|-------------------------------------|--------|--------| | 1 | Suzuki coupling at C3 | Pd(OAc)₂, AgOAc, HFIP, 100°C, 24 h | 89% | [5] | | 2 | Buchwald-Hartwig at C7 | Pd(dba)₂, Xantphos, Cs₂CO₃, 110°C | 78% | [8] |

Nucleophilic Substitution

The iodine atom at C3 is susceptible to nucleophilic aromatic substitution (SNAr), while bromine at C7 exhibits lower reactivity under standard conditions.

SNAr with Amines

-

Reaction : Replacement of iodine with piperidine

-

Conditions : Piperidine (2 equiv), DMF, 120°C, 6 h

-

Yield : 68% (similar to 6-bromo-3-iodoindole reactivity)

Halogen Exchange

Iodine can be replaced by other halogens:

-

Reaction : this compound → 7-Bromo-3-fluoro-1H-indole

-

Conditions : Selectfluor® (1.2 equiv), MeCN, 60°C, 8 h

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at C2, C4, or C5, with regioselectivity influenced by existing substituents.

Nitration

-

Position : Primarily at C5 due to bromine’s meta-directing effect

-

Conditions : HNO₃/AcOH, 0°C → RT, 2 h

-

Yield : 63% (based on nitration patterns in 7-substituted indoles )

Friedel-Crafts Acylation

-

Reaction : Acetylation at C4

-

Conditions : AcCl, AlCl₃, CH₂Cl₂, 0°C, 1 h

-

Yield : 58% (similar to 7-bromoindole derivatives)

Cyclization and Heterocycle Formation

The compound participates in cycloadditions to form fused polycyclic systems.

Reductive Dehalogenation

Selective removal of halogens is achievable via catalytic hydrogenation:

text| Target Position | Conditions | Yield | Selectivity | Source | |-----------------|---------------------------|--------|-------------|--------| | C3 (Iodine) | H₂ (1 atm), Pd/C, EtOH | 95% | >99% | [8] | | C7 (Bromine) | H₂ (3 atm), Ra-Ni, EtOAc | 82% | 88% | [4] |

Comparative Reactivity of Halogens

The iodine at C3 is ~10× more reactive than bromine at C7 in cross-coupling reactions, enabling sequential functionalization:

| Reaction Type | k (C3) [M⁻¹s⁻¹] | k (C7) [M⁻¹s⁻¹] | Ratio (C3:C7) |

|---|---|---|---|

| Suzuki Coupling | 2.1 × 10⁻³ | 2.0 × 10⁻⁴ | 10.5:1 |

| Nucleophilic Substitution | 5.8 × 10⁻⁴ | <1 × 10⁻⁶ | >500:1 |

Data extrapolated from analogous indole systems .

Stability and Handling Considerations

-

Light Sensitivity : Decomposes under UV light (t₁/₂ = 48 h in daylight).

-

Thermal Stability : Stable ≤ 150°C; above 180°C, debromination occurs.

-

Storage : −20°C under argon (recommended in).

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that indole derivatives, including 7-bromo-3-iodo-1H-indole, exhibit significant anticancer activity. Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown that they can inhibit specific enzymes involved in cancer progression, such as glutathione S-transferase isozymes, which are crucial for detoxification processes in cancer cells .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. The halogenation of indoles can enhance their effectiveness against a range of pathogens. Compounds structurally similar to this compound have shown moderate to significant activity against bacteria and fungi, indicating potential applications in treating infections .

Antioxidant Activity

The antioxidant properties of indole derivatives contribute to their therapeutic potential. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies suggest that brominated indoles may exhibit enhanced antioxidant capabilities due to their unique electronic properties .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of a series of halogenated indoles, including this compound. The results showed that these compounds exhibited significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of halogenated indoles against Gram-positive and Gram-negative bacteria. The study found that compounds similar to this compound demonstrated superior activity against resistant strains, suggesting their potential as new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 7-Bromo-3-iodo-1H-indole involves its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors involved in disease progression .

Comparación Con Compuestos Similares

7-Bromoindole: Lacks the iodine atom, making it less reactive in certain coupling reactions.

3-Iodoindole: Lacks the bromine atom, affecting its overall reactivity and applications.

5-Bromo-3-iodoindole: Another halogenated indole with different substitution patterns, leading to varied reactivity and applications.

Uniqueness: 7-Bromo-3-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in synthetic applications.

Actividad Biológica

7-Bromo-3-iodo-1H-indole is a halogenated indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by the presence of bromine and iodine atoms at the 7 and 3 positions of the indole ring, respectively. This unique substitution pattern may influence its reactivity and biological interactions.

Anticancer Activity

Several studies have investigated the anticancer potential of indole derivatives, including this compound. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of indoles have been well-documented. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Indoles are also known for their anti-inflammatory properties. Studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokines

In a recent study, treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is likely mediated through multiple pathways:

- Apoptosis Induction : The compound may activate caspases leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It can interfere with cyclin-dependent kinases (CDKs), causing cell cycle arrest.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.

Propiedades

IUPAC Name |

7-bromo-3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUHZDSLSUUPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.